6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid
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Overview
Description
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is a bipyridine derivative with the molecular formula C11H10N2. This compound is known for its unique structure, which consists of two pyridine rings connected by a single bond, with a methyl group and a carboxylic acid group attached to the rings. It is used in various scientific research applications due to its ability to form strong coordination bonds with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. These methods typically involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted bipyridine derivatives .
Scientific Research Applications
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid involves its ability to form strong coordination bonds with metal ions. This interaction can influence various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups attached to the bipyridine rings and is used in similar applications.
2-Pyridinecarboxylic acid, 6-methyl-: This compound has a similar structure but lacks the second pyridine ring.
Uniqueness
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to form strong coordination bonds with metal ions makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(11(14-8)12(15)16)10-4-2-3-7-13-10/h2-7H,1H3,(H,15,16) |
InChI Key |
FORMAGHZUAFUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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